molecular formula C9H15NO2S B1640520 2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

Cat. No. B1640520
M. Wt: 201.29 g/mol
InChI Key: SZJMVVOLKZAPCJ-UHFFFAOYSA-N
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Patent
US07648986B2

Procedure details

To 3-thiophenecarboxaldehyde (8.75 mL) cooled to 0° C. was added aminoacetaldehyde dimethylacetal (14.2 mL). The clear solution was stirred at room temperature for 60 h. The solution was diluted with ethanol and hydrogenated at 56 psi in the presence of 10% Pd/C (5 g) overnight. The catalyst was filtered off and washed with MeOH. The solvent was removed by rotary evaporation and co-evaporated with toluene to afford an oil (19 g, 94% yield).
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH2:12]>C(O)C.[Pd]>[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH:12][CH2:6][C:3]1[CH:4]=[CH:5][S:1][CH:2]=1

Inputs

Step One
Name
Quantity
8.75 mL
Type
reactant
Smiles
S1C=C(C=C1)C=O
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear solution was stirred at room temperature for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation and co-evaporated with toluene

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
COC(CNCC1=CSC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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